Undecyl methacrylate
Overview
Description
Synthesis and Characterization of Copolymers
The research on copolymers of methyl methacrylate and 11-(4-ethoxyazobenzene-4′-oxy)undecyl methacrylate (azo-MA) provides valuable insights into the synthesis and properties of materials derived from undecyl methacrylate derivatives. The study demonstrates the successful synthesis of these copolymers and their characterization, focusing on photochemical and free volume properties. The isomerization yield, crucial for understanding the photo-responsive behavior of the copolymers, was measured using UV spectroscopy, revealing that the solid-state performance is comparable to that in polymer solution. Additionally, the free volume characteristics, which are indicative of the polymer's intersegmental distance, were assessed through positron annihilation techniques. The findings show that the free volume, as well as the density and glass transition temperature of the copolymers, are affected by the azo-MA content, with an increase in azo-MA leading to a decrease in both density and glass transition temperature .
Synthesis of Poly (Dodecyl Methacrylate)s with Ultrahigh Molecular Weight
In a related study, the synthesis of poly (dodecyl methacrylate)s with ultrahigh molecular weight is explored. The research outlines the process of synthesizing dodecyl methacrylate as an intermediate monomer, followed by the creation of the polymers using emulsion polymerization techniques. The study meticulously measures intrinsic viscosities and calculates viscosity average molecular weights, achieving polymers with molecular weights greater than 10^7. The IR spectra of both the monomer and polymer were examined to understand the structural changes during polymerization. Factors influencing the molecular weight, such as initiator concentration, reducer concentration, emulsifier concentration, and reaction time, were systematically studied. The research also highlights the beneficial effect of adding an additional emulsifier, Triton X-100, which stabilizes the emulsion and enhances the molecular weight of the resulting products .
Molecular Structure Analysis
While the provided data does not include direct information on the molecular structure analysis of undecyl methacrylate itself, the studies on its derivatives and related compounds give us indirect insights. The IR spectra analysis in the synthesis of poly (dodecyl methacrylate)s and the photochemical behavior study in copolymers suggest that the molecular structure of undecyl methacrylate derivatives is amenable to characterization using spectroscopic techniques. These analyses are crucial for understanding the molecular interactions and the resulting physical properties of the polymers.
Chemical Reactions Analysis
The synthesis processes described in the papers involve chemical reactions that are fundamental to the formation of the copolymers and poly (dodecyl methacrylate)s. The emulsion polymerization technique used in the synthesis of poly (dodecyl methacrylate)s and the reactions leading to the formation of copolymers with azo-MA are examples of the chemical reactions that undecyl methacrylate and its derivatives undergo. These reactions are influenced by various factors such as initiator and emulsifier concentrations, which in turn affect the molecular weight and properties of the final polymer.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized materials are extensively analyzed in both studies. The copolymers' photochemical properties, such as isomerization yield and the effect of azo-MA content on the free volume, are discussed in the first paper . The second paper provides a detailed analysis of the factors affecting the molecular weight of poly (dodecyl methacrylate)s, including the role of reaction time and the stabilizing effect of an additional emulsifier . These analyses are essential for understanding how the molecular structure and synthesis conditions influence the physical and chemical properties of the polymers, which is critical for their potential applications.
Scientific Research Applications
Polymer Synthesis and Characteristics
- Undecyl methacrylate is used in the synthesis of amino-functional methacrylates for emulsion and solution copolymerization. These novel methacrylates, including 11-amino-1-undecyl methacrylate, show potential in the creation of homopolymers with unique characteristics (Geurts et al., 2001).
Applications in Fuel Cells
- In the development of anion exchange membranes (AEMs) for alkaline fuel cells, undecyl methacrylate serves as a backbone in the synthesis of polymerized ionic liquids. Its stability and ion conductivity are crucial for creating efficient and durable fuel cells (Meek et al., 2016).
Use in Liquid-Crystalline Polymers
- The compound is integral in synthesizing liquid-crystalline polymers, which exhibit nematic mesophases. These polymers, such as poly[trans-11-{4-[5-(4-methoxyphenyl)-1,3-dioxan-2-yl]-2,6-dimethylphenoxy}undecyl methacrylate], are significant for their unique physical properties and potential applications in advanced materials technology (Hsu & Percec, 1988).
Tissue Engineering and Drug Delivery
- In tissue engineering, methacrylated hyaluronic acid, which can be synthesized using undecyl methacrylate, plays a crucial role in hydrogel crosslinking and cell interactions. This application is significant in both drug delivery and tissue regeneration (Yousefi et al., 2018).
Stabilizer in Emulsion Polymerization
- Undecyl methacrylate derivatives, such as MUTAB, are used as stabilizers in emulsion polymerization, leading to the production of stable polymer latexes. This application is crucial for the creation of polymers with specific particle sizes and colloidal stability (Li & Matyjaszewski, 2011).
Analytical Chemistry Applications
- It's also applied in analytical chemistry, such as in micellar electrokinetic chromatography, showcasing its utility in improving detection limits for neutral analytes (Quirino & Terabe, 1997).
Biomolecule Immobilization
- The compound aids in immobilizing biomolecules on surfaces, such as in the case of PTMC network surfaces. This application is significant for various biomedical applications, highlighting its versatility (Teixeira et al., 2011).
Future Directions
There is a general trend in creating materials in a more sustainable way . The field of acrylic resin production follows this trend, and the use of biobased monomers is at the forefront of this trend . There are numerous biomass feedstock pathways toward conventional monomers which are now produced mainly from crude oil . Future research is likely to focus on improving the clinical durability of methacrylates while retaining the inherent advantages of acrylic-based chemistry .
properties
IUPAC Name |
undecyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O2/c1-4-5-6-7-8-9-10-11-12-13-17-15(16)14(2)3/h2,4-13H2,1,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLHYNPADOCLAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCOC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2066066 | |
Record name | Undecyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2066066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Undecyl methacrylate | |
CAS RN |
16493-35-9 | |
Record name | Undecyl 2-methyl-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16493-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 2-methyl-, undecyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016493359 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, undecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Undecyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2066066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Undecyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.856 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.